molecular formula C8H19ClN2 B11911042 N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride

N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride

Cat. No.: B11911042
M. Wt: 178.70 g/mol
InChI Key: NGGSCNQQKNNXGC-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride is a secondary amine hydrochloride salt featuring a piperidin-1-yl substituent and a methyl group attached to an ethanamine backbone. Its molecular formula is C₈H₁₈N₂·HCl, with a molecular weight of 194.7 g/mol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

N-methyl-2-piperidin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-9-5-8-10-6-3-2-4-7-10;/h9H,2-8H2,1H3;1H

InChI Key

NGGSCNQQKNNXGC-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCCCC1.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Derivatives

A common approach involves the alkylation of piperidine with 2-chloroethylamine derivatives. For example, 2-chloro-N-methylethanamine reacts with piperidine in the presence of a base (e.g., K2_2CO3_3) to form the secondary amine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Catalyst: KI (0.1–0.5 equiv) to enhance reactivity.

Yield : 65–78% after purification via silica gel chromatography.

Reductive Amination

Reductive amination offers a streamlined pathway by condensing piperidine with methylglyoxal or related carbonyl compounds. Sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3) is employed to reduce the imine intermediate.

Key Steps :

  • Condensation of piperidine with methylglyoxal in methanol.

  • Reduction at 0–25°C for 12–24 hours.

  • Acidification with HCl to precipitate the hydrochloride salt.

Advantages : Higher regioselectivity and reduced byproduct formation compared to alkylation.

N-Methylation Techniques

Post-synthetic N-methylation is critical for introducing the methyl group. Methods include:

  • Methyl iodide quaternization : Treating 2-(piperidin-1-yl)ethanamine with CH3_3I in acetonitrile.

  • Transfer hydrogenation : Using formaldehyde and palladium catalysts under H2_2 pressure.

Optimization : Excess methylating agents (1.2–2.0 equiv) and temperatures of 50–70°C improve conversion rates.

Optimization of Reaction Conditions

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
RuO2_2Ethanol90–12082
Pd/CTHF25–5075
FeCl3_3DCM8068

Ruthenium-based catalysts show superior activity in hydrogenation steps, minimizing N-methylated byproducts.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation, while protic solvents (MeOH, EtOH) stabilize intermediates in reductive amination.

Purification and Salt Formation

Chromatographic Methods

  • Silica gel chromatography : Eluent mixtures (CHCl3_3:MeOH:NH3_3, 10:1:0.1) resolve unreacted amines.

  • Ion-exchange resins : Remove ionic impurities prior to HCl treatment.

Crystallization

Recrystallization from ethanol/ethyl acetate (1:2 v/v) produces high-purity hydrochloride crystals (mp 192–195°C).

Industrial-Scale Production

Continuous Flow Reactors

Patented processes utilize tubular reactors for:

  • Automated temperature control (±2°C).

  • Real-time monitoring of pH and pressure.

Throughput : 50–100 kg/day with >95% purity.

Waste Management

  • Recycling of catalysts (e.g., RuO2_2) via filtration and reactivation.

  • Neutralization of HCl waste with NaOH to recover NaCl.

Challenges and Innovations

Byproduct Suppression

  • N,N-Dimethyl derivatives : Controlled methylating agent stoichiometry reduces dimethylation.

  • Oxidative degradation : Inert atmospheres (N2_2/Ar) prevent amine oxidation during synthesis.

Green Chemistry Advances

  • Microwave-assisted synthesis : Reduces reaction times from 18 h to 2 h.

  • Biocatalysis : Immobilized lipases for enantioselective amidation (experimental stage) .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

The compound exhibits significant activity within the central nervous system. It has been studied for its potential applications in treating various conditions, including:

  • Depression : Research indicates that N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anxiety Disorders : Its stimulant properties have led to investigations into its efficacy as an anxiolytic agent.
  • Neuroprotection : Studies have shown that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In animal models, it has demonstrated effectiveness in reducing cerebral infarction following ischemic attacks .

Therapeutic Uses

The therapeutic applications of this compound extend to several areas:

Therapeutic Area Potential Applications
Neurodegenerative DiseasesTreatment of Alzheimer's disease, Parkinson's disease, and other dementias .
Mental Health DisordersPotential treatment for depression and anxiety disorders .
NeuroprotectionUsed in models of focal ischemia to protect against brain damage .
Antiemetic TreatmentPotential use in managing nausea associated with chemotherapy .
Anticonvulsant ActivityInvestigated for its role in reducing seizure activity in animal models .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Neuroprotective Studies : In a study on focal ischemia, compounds derived from this compound were administered intraperitoneally to mice. The results showed a significant reduction in cerebral infarction size compared to control groups, indicating strong neuroprotective effects .
  • Antidepressant Effects : Clinical trials have explored the antidepressant potential of this compound through its modulation of serotonin receptors, demonstrating promising results in improving mood and reducing anxiety symptoms in subjects with major depressive disorder.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituents attached to the ethanamine backbone, influencing physicochemical properties and biological activity.

Table 1: Structural Analogs and Key Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
N-Methyl-2-(piperidin-1-yl)ethanamine HCl Piperidin-1-yl, methyl C₈H₁₈N₂·HCl 194.7 Potential API intermediate
Betahistine HCl Pyridin-2-yl, methyl C₈H₁₂N₂·HCl 172.66 Treatment of Ménière’s disease; H3 receptor agonist
N-Methyl-2-(4-nitrophenyl)ethanamine HCl 4-Nitrophenyl, methyl C₉H₁₃N₂O₂·HCl 232.68 Intermediate in organic synthesis
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine HCl 1,2,4-Triazol-1-yl, methyl C₅H₁₁N₄·HCl 178.63 Discontinued research compound
N-Methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine HCl 4-Phenylmethoxypiperidin-1-yl, methyl C₁₅H₂₄N₂O·HCl 296.8 PRMT4/6 inhibitor (MS049 derivative)
2-(Piperidin-1-yl)ethanamine dihydrochloride Piperidin-1-yl, amine (no methyl) C₇H₁₆N₂·2HCl 207.13 Building block in drug synthesis

Biological Activity

N-Methyl-2-(piperidin-1-yl)ethanamine hydrochloride is a compound known for its significant biological activity, particularly within the central nervous system (CNS). This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H16_{16}ClN and a molecular weight of approximately 178.70 g/mol. The compound features a piperidine ring that contributes to its pharmacological properties. The structural characteristics allow it to interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation and anxiety management .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors:

  • Serotonin Receptors : It influences serotonin levels, which can alleviate symptoms of depression and anxiety.
  • Norepinephrine Receptors : Modulation of norepinephrine pathways may enhance alertness and energy levels.
  • Dopamine Receptors : The compound appears to affect dopamine receptors, which are vital in mood regulation and reward pathways .

Biological Activity Overview

This compound exhibits several notable biological activities:

Activity Description
Stimulant Effects Acts as a CNS stimulant, potentially useful in treating fatigue and depression.
Antidepressant Potential Shows promise in alleviating depressive symptoms through neurotransmitter modulation.
Anxiolytic Properties May reduce anxiety levels by modulating serotonin and norepinephrine pathways.
Dopaminergic Activity Impacts dopamine receptors, influencing mood and reward mechanisms.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in various conditions:

  • Depression : Preliminary studies suggest efficacy in treating depressive disorders due to its action on serotonin and norepinephrine systems.
  • Anxiety Disorders : Its anxiolytic properties could be beneficial in managing anxiety-related conditions.
  • Cognitive Enhancement : Potential applications in cognitive enhancement due to its stimulant effects on the CNS.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in despair behaviors, suggesting its potential as an antidepressant .

Case Study 2: Anxiety Management

Research highlighted in MDPI showed that compounds similar to this compound exhibited anxiolytic effects in rodent models. The findings support further exploration into its use for anxiety disorders .

Case Study 3: Dopaminergic Activity

A pharmacological study assessed the interaction of this compound with dopamine receptors. The results demonstrated a moderate affinity for D2 receptors, indicating potential applications in mood regulation therapies .

Q & A

Q. How can researchers ensure regulatory compliance when developing this compound for preclinical studies?

  • Methodology : Follow ICH guidelines for impurity profiling (e.g., identifying genotoxic impurities via Ames testing). Use certified reference standards (e.g., USP/EP-grade) for quantification. Document synthesis and purification steps per GMP requirements .

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